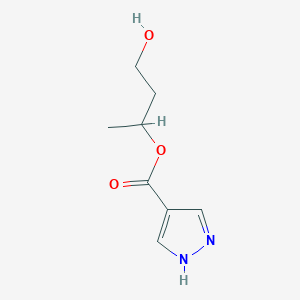
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of hydrazine with acetylenic ketones, which forms pyrazoles through a cyclization process . The reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, may involve more scalable and efficient methods. These can include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the body.
Agrochemistry: The compound has potential as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole-4-carboxamide: Another pyrazole derivative with similar applications in medicinal chemistry and agrochemistry.
3,5-Dimethylpyrazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1-Phenyl-3-methyl-5-pyrazolone: Used in the development of dyes and pigments.
Uniqueness
4-Hydroxybutan-2-yl 1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-hydroxybutan-2-yl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-6(2-3-11)13-8(12)7-4-9-10-5-7/h4-6,11H,2-3H2,1H3,(H,9,10) |
Clave InChI |
QCTPZFFSEBLKFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)OC(=O)C1=CNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)


![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)




![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)


